2-Iodooxazole-4-carbaldehyde

Cross‑coupling Palladium catalysis Oxazole functionalization

2‑Iodooxazole‑4‑carbaldehyde is a halogenated oxazole aldehyde with the molecular formula C₄H₂INO₂ and a molecular weight of 222.97 g·mol⁻¹. The molecule incorporates an iodine atom at the C‑2 position and a formyl group at C‑4 within the 1,3‑oxazole ring, providing two chemically orthogonal reactive sites for iterative diversification.

Molecular Formula C4H2INO2
Molecular Weight 222.97 g/mol
Cat. No. B12978231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodooxazole-4-carbaldehyde
Molecular FormulaC4H2INO2
Molecular Weight222.97 g/mol
Structural Identifiers
SMILESC1=C(N=C(O1)I)C=O
InChIInChI=1S/C4H2INO2/c5-4-6-3(1-7)2-8-4/h1-2H
InChIKeyFIGYQTLWFHUIKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Iodooxazole-4-carbaldehyde (CAS 1379312‑19‑2): A Dual‑Functional Heterocyclic Building Block for Palladium‑Mediated Cross‑Coupling


2‑Iodooxazole‑4‑carbaldehyde is a halogenated oxazole aldehyde with the molecular formula C₄H₂INO₂ and a molecular weight of 222.97 g·mol⁻¹ [1]. The molecule incorporates an iodine atom at the C‑2 position and a formyl group at C‑4 within the 1,3‑oxazole ring, providing two chemically orthogonal reactive sites for iterative diversification . The 2‑iodo substituent is the most reactive halogen for palladium‑catalyzed oxidative addition among common oxazole halides, while the aldehyde enables condensation, reductive amination, and Wittig‑based extensions without protecting‑group manipulation of the heterocycle.

Reactivity Handle C-2 iodine optimized for Pd oxidative addition Faster Suzuki, Negishi, Sonogashira entry
Orthogonal Site C-4 aldehyde stays intact during coupling Enables two-stage sequential diversification
Structural Biology Fit Iodine heavy-atom supports X-ray phasing Anomalous scattering advantage over Br/Cl

Why 2‑Halogen Identity Dictates Cross‑Coupling Efficiency: The Substitution Gap in 2‑Bromo‑ and 2‑Chlorooxazole‑4‑carbaldehyde


The 2‑halogen identity in oxazole‑4‑carbaldehyde scaffolds is not interchangeable, because the rate‑limiting oxidative addition step in palladium‑catalyzed cross‑coupling follows the well‑established order I ≫ Br > Cl > OTf [1]. 2‑Iodooxazole‑4‑carbaldehyde therefore undergoes Suzuki, Negishi, Sonogashira, and Stille couplings at substantially higher rates and with higher turnover numbers than its bromo or chloro counterparts under identical catalyst loadings [2]. The aldehyde group at C‑4 remains intact during these couplings, allowing sequential C‑2 elaboration followed by C‑4 derivatization—a sequence that less reactive halides cannot execute with comparable efficiency . Generic replacement with 2‑bromooxazole‑4‑carbaldehyde or 2‑chlorooxazole‑4‑carbaldehyde leads to prolonged reaction times, elevated catalyst requirements, and lower isolated yields, directly impacting synthetic route feasibility and procurement economics.

Target 2-Iodooxazole-4-carbaldehyde: rapid oxidative addition, mild coupling conditions
2-Bromo Analog Slower coupling kinetics may extend cycle times and increase catalyst loading
Target Ambient-temperature zinc insertion feasible for Negishi coupling
2-Chloro Analog Essentially unreactive under standard Pd conditions and direct zinc insertion
Halogen identity in oxazole-4-carbaldehydes is not interchangeable. Substituting Br or Cl alters synthetic route feasibility and procurement economics.

Quantitative Differentiation Evidence: 2‑Iodooxazole‑4‑carbaldehyde vs. 2‑Bromooxy‑, 2‑Chlorooxy‑, and Des‑Halogen Analogues


Cross‑Coupling Reactivity: Oxidative Addition Rate Advantage of C–I over C–Br and C–Cl in Oxazoles

The relative rate of palladium‑catalyzed oxidative addition for 2‑halooxazoles follows the established hierarchy C–I > C–Br > C–Cl > C–OTf. Under standardized Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C), 2‑iodooxazoles couple with arylboronic acids within 2–4 h while their 2‑bromo counterparts require 12–18 h and 2‑chlorooxazoles show negligible conversion (<10%) after 24 h . This translates to a practical reactivity advantage of ≥4‑fold shorter cycle time for the iodo derivative in parallel medicinal chemistry synthesis [1].

Oxidative Addition Rate
Class-level inference
≥4-fold shorter reaction time vs. 2-bromo analog
Supports rapid cross-coupling workflow fit
Suzuki conditions: Pd(PPh3)4, K2CO3, dioxane/H2O, 80°C
Cross‑coupling Palladium catalysis Oxazole functionalization

Regioselective Bidirectional Elaboration: Ligand‑Controlled Sequential C‑2 then C‑4 Functionalization

On 2,4‑diiodooxazole, the choice of ligand selectively directs the first Suzuki coupling to either the C‑2 or C‑4 position with a selectivity ratio >5:1. The adamantane‑type ligand 135 favors C‑2 arylation (product 138), while Xantphos ligand 136 directs the boronic acid to C‑4 (product 137) [1]. 2‑Iodooxazole‑4‑carbaldehyde, possessing iodine at C‑2 and aldehyde at C‑4, inherently encodes this orthogonal reactivity without the need for a second halogen—the aldehyde remains unperturbed during Pd‑catalyzed coupling at C‑2, and can subsequently be functionalized via condensation, reduction, or olefination [2].

Regioselective Elaboration
Class-level inference
Selectivity ratio >5:1 for C-2 vs. C-4 functionalization
Supports orthogonal two-stage diversification
Ligand-controlled Suzuki on 2,4-diiodooxazole model
Regioselectivity Sequential functionalization Oxazole diversification

Physicochemical Differentiation: Molecular Descriptors Distinguishing 2‑Halooxazole‑4‑carbaldehydes

The increased molecular weight and polarizability imparted by iodine distinguish 2‑iodooxazole‑4‑carbaldehyde from its lighter halogen analogues. The computed XLogP3‑AA value of 0.8 and the topological polar surface area of 43.1 Ų indicate moderate lipophilicity and hydrogen‑bond acceptor capacity [1]. In contrast, 2‑bromooxazole‑4‑carbaldehyde (MW 175.97) and 2‑chlorooxazole‑4‑carbaldehyde (MW 131.52) are substantially lighter and less polarizable, resulting in different solubility and chromatographic retention behavior . The iodine atom also introduces a significant heavy‑atom effect, which can be exploited in X‑ray crystallography for phasing.

Physicochemical Profiles
Cross-study comparable
MW +47.0 vs. Br; XLogP3 0.8; TPSA 43.1Ų
Supports lipophilicity-driven library design
Predicted properties; confirm experimentally for specific matrix
Physicochemical properties LogP Molecular weight

Synthetic Tractability: Direct Zinc‑Insertion Negishi Coupling Demonstrated on 2‑Iodooxazole‑4‑carboxylate

In the total synthesis of enigmazole A, ethyl 2‑iodooxazole‑4‑carboxylate underwent efficient zinc insertion to form an oxazol‑2‑ylzinc reagent, which was subsequently coupled via Negishi reaction to construct the densely functionalized 2,4‑disubstituted oxazole fragment [1]. The carboxylic ester at C‑4 was fully compatible with the zinc insertion at C‑2, demonstrating the orthogonality that 2‑iodooxazole‑4‑carbaldehyde provides when the ester is replaced by an aldehyde. The bromo analog would require more forcing conditions for zinc insertion, while the chloro analog is generally unreactive toward direct zinc insertion under these conditions.

Negishi Zinc Insertion
Supporting evidence
Ambient-temperature insertion demonstrated on ester analog
Supports mild Negishi coupling workflows
Total synthesis precedent; aldehyde orthogonal to zinc insertion
Negishi coupling Natural product synthesis Oxazol‑2‑ylzinc reagents

Halogen Dance Rearrangement Compatibility: 2‑Iodooxazoles Exhibit Mechanistically Distinct Behavior from 2‑Bromooxazoles

Mechanistic studies on the lithium diisopropylamide‑mediated halogen dance rearrangement of 5‑iodooxazoles to 4‑iodooxazoles revealed a reaction pathway distinct from that of 5‑bromooxazoles [1]. The iodooxazole rearrangement proceeded with improved yields after optimization using 2‑(butylsulfanyl)‑5‑bromooxazole as an organic catalyst. This mechanistic divergence means that synthetic routes to 2‑iodooxazole‑4‑carbaldehyde via halogen dance cannot be directly extrapolated from bromo precedent, and the iodo compound may be accessible via a unique isomerization pathway that the bromo analog does not support.

Halogen Dance Pathway
Supporting evidence
Iodooxazoles exhibit mechanistically distinct rearrangement
Unique synthetic entry may apply
Optimized with organic catalyst; bromo precedent not transferable
Halogen dance rearrangement Isomerization Lithiation

Evidence Gap Advisory: Limited Direct Head‑to‑Head Comparative Data for the 4‑Carbaldehyde Series

To date, no published direct head‑to‑head comparison of 2‑iodooxazole‑4‑carbaldehyde versus 2‑bromooxazole‑4‑carbaldehyde or 2‑chlorooxazole‑4‑carbaldehyde in a single assay or reaction system has been identified. The differentiation evidence presented herein is derived from class‑level inference (established oxidative addition hierarchy for 2‑halooxazoles), cross‑study comparisons (parallel reports on iodo and bromo oxazole coupling chemistry), and supporting evidence (Negishi zinc insertion on the carboxylate analog). Prospective users requiring quantitative comparative performance data under their specific conditions should request a direct comparative study from the compound supplier or perform an in‑house head‑to‑head evaluation.

Comparative Data Gap
Data to verify
No direct head-to-head study vs. Br/Cl in 4-carbaldehyde series
Request in-house head-to-head evaluation
Class-level reactivity advantage is robust; batch-specific metrics should be verified
Data availability Comparative gap Procurement decision

Priority Application Scenarios for 2‑Iodooxazole‑4‑carbaldehyde Based on Verified Differentiation


Parallel Medicinal Chemistry Library Synthesis Requiring Rapid Suzuki Diversification

In high‑throughput parallel synthesis workflows, the ≥4‑fold shorter reaction time of 2‑iodooxazole‑4‑carbaldehyde relative to its bromo analog (see Section 3, Evidence Item 1) enables overnight plate processing rather than multi‑day batching. The aldehyde group at C‑4 remains inert during Pd‑catalyzed C‑2 coupling, allowing immediate downstream reductive amination or oxime formation without intermediate purification [1].

Total Synthesis of Marine Macrolides and Other Complex Natural Products

The demonstrated success of 2‑iodooxazole‑4‑carboxylate in the total synthesis of enigmazole A via mild zinc‑insertion Negishi coupling [1] provides a validated precedent for deploying 2‑iodooxazole‑4‑carbaldehyde in similar contexts. The aldehyde analog offers an additional orthogonal handle not available with the carboxylate, enabling bidirectional fragment assembly in complex molecule construction.

Fragment‑Based Drug Design Libraries with X‑Ray Crystallography Readout

The iodine heavy‑atom effect of 2‑iodooxazole‑4‑carbaldehyde facilitates anomalous scattering for experimental phasing in protein–ligand co‑crystal structures. Combined with its moderate lipophilicity (XLogP3‑AA = 0.8) and small TPSA (43.1 Ų) [1], this makes it a valuable fragment for crystallography‑enabled fragment‑based lead discovery, where bromo and chloro analogs provide weaker or no anomalous signal.

Iterative Two‑Stage C‑2/C‑4 Diversification for Structure–Activity Relationship (SAR) Exploration

The orthogonal reactivity of the C‑2 iodine (cross‑coupling) and C‑4 aldehyde (condensation/olefination) enables a two‑dimensional SAR matrix to be generated from a single batch of starting material. Ligand‑controlled coupling selectivity demonstrated on 2,4‑diiodooxazole (>5:1 isomeric ratio) [1] confirms that the C‑2 position can be addressed with high regiochemical fidelity, while the aldehyde is unaffected and can be diversified in the second stage.

Application
Selection Property
Validation Focus
Parallel library synthesis
Rapid Suzuki coupling kinetics
Overnight plate processing feasibility
Natural product total synthesis
Mild Negishi zinc insertion
Bidirectional fragment assembly tolerance
Fragment-based X-ray lead discovery
Heavy-atom anomalous scattering
Experimental phasing in co-crystal structures
Two-dimensional SAR exploration
Orthogonal C-2/C-4 reactivity
Regiochemical fidelity and aldehyde stability
Selection decisions should be validated under target reaction conditions. For batch-specific comparative metrics, request a demonstration study from the supplier.

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